molecular formula C13H20N2O B2394880 N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2200107-62-4

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2394880
CAS No.: 2200107-62-4
M. Wt: 220.316
InChI Key: VXTJIUDNLSUORL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a synthetic compound belonging to the class of cyclopentane derivatives. It has garnered interest in scientific research due to its potential therapeutic effects in various medical conditions, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the reaction of 3-methylpyridin-2-ol with cyclopentanone in the presence of a base, followed by reductive amination with dimethylamine. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

    Reductive Amination: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: Investigating its effects on cellular processes and signaling pathways

    Medicine: Potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as psychiatric disorders such as schizophrenia

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and acetylcholine, which are crucial in neurodegenerative and psychiatric disorders. The compound may also influence oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine
  • N,N-dimethyl-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine
  • N,N-dimethyl-2-[(3-ethylpyridin-2-yl)oxy]cyclopentan-1-amine .

Uniqueness

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine stands out due to its specific substitution pattern on the cyclopentane ring and the pyridine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-6-5-9-14-13(10)16-12-8-4-7-11(12)15(2)3/h5-6,9,11-12H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTJIUDNLSUORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCC2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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